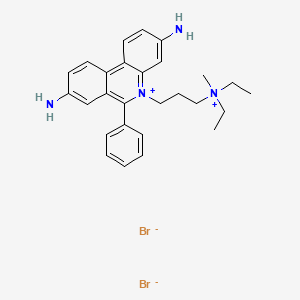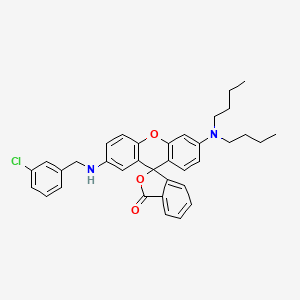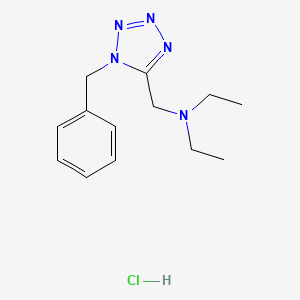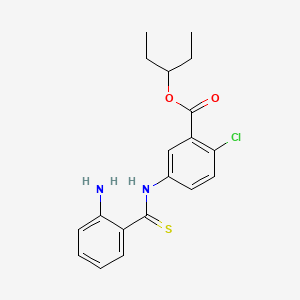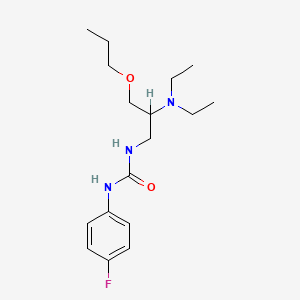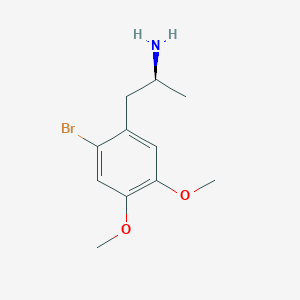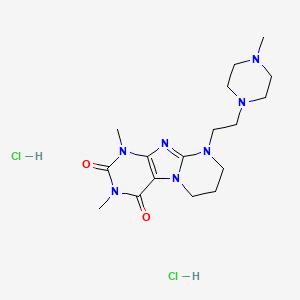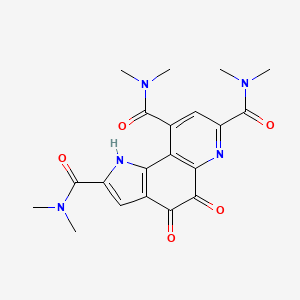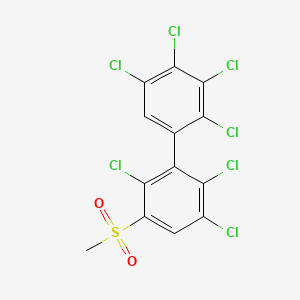
2,2',3',4',5,5',6-Heptachloro-3-methylsulfonylbiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,3’,4’,5,5’,6-Heptachloro-3-methylsulfonylbiphenyl is a polychlorinated biphenyl (PCB) derivative. It is characterized by the presence of seven chlorine atoms and a methylsulfonyl group attached to a biphenyl structure. This compound is known for its stability and persistence in the environment, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3’,4’,5,5’,6-Heptachloro-3-methylsulfonylbiphenyl typically involves the chlorination of biphenyl compounds followed by the introduction of a methylsulfonyl group. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The methylsulfonyl group is then introduced through a sulfonation reaction using reagents like methylsulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
2,2’,3’,4’,5,5’,6-Heptachloro-3-methylsulfonylbiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can remove chlorine atoms, resulting in less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Nucleophiles such as sodium hydroxide or ammonia under elevated temperatures.
Major Products Formed
Oxidation: Hydroxylated biphenyls.
Reduction: Lower chlorinated biphenyls.
Substitution: Biphenyls with various functional groups replacing chlorine atoms.
科学的研究の応用
2,2’,3’,4’,5,5’,6-Heptachloro-3-methylsulfonylbiphenyl has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of PCBs.
Biology: Investigated for its effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its potential toxicological effects and its impact on human health.
Industry: Utilized in the development of materials with specific chemical properties, such as flame retardants.
作用機序
The mechanism of action of 2,2’,3’,4’,5,5’,6-Heptachloro-3-methylsulfonylbiphenyl involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in altered gene expression and disruption of normal cellular functions. The compound’s high affinity for lipid-rich tissues also contributes to its bioaccumulation and persistence in living organisms.
類似化合物との比較
Similar Compounds
2,2’,4’,5,5’,6-Hexachloro-3-methylsulfonylbiphenyl: Similar structure but with one less chlorine atom.
2,2’,3,4’,5,5’,6-Heptachlorobiphenyl: Lacks the methylsulfonyl group.
2,2’,3,4,5,6’-Hexachlorobiphenyl: Different chlorine substitution pattern.
Uniqueness
2,2’,3’,4’,5,5’,6-Heptachloro-3-methylsulfonylbiphenyl is unique due to its specific chlorine substitution pattern and the presence of a methylsulfonyl group. This combination of features contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
153310-27-1 |
|---|---|
分子式 |
C13H5Cl7O2S |
分子量 |
473.4 g/mol |
IUPAC名 |
1,2,3,4-tetrachloro-5-(2,3,6-trichloro-5-methylsulfonylphenyl)benzene |
InChI |
InChI=1S/C13H5Cl7O2S/c1-23(21,22)7-3-6(15)10(17)8(12(7)19)4-2-5(14)11(18)13(20)9(4)16/h2-3H,1H3 |
InChIキー |
FMSIXFJPPLDDRH-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


